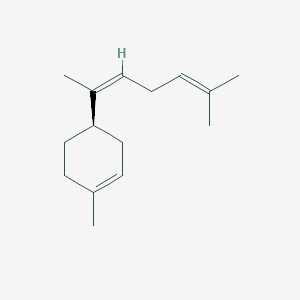

(R,Z)-alpha-bisabolene

Description

Overview of Sesquiterpenoid Natural Products

Sesquiterpenoids are a diverse class of natural products built from three isoprene (B109036) units, giving them a 15-carbon skeleton. nih.gov These compounds are widely distributed in the plant kingdom and are also produced by fungi and marine organisms. nih.govmdpi.comnih.gov The biosynthesis of all sesquiterpenoids originates from farnesyl pyrophosphate (FPP), a precursor that can cyclize and rearrange to form a vast array of carbon skeletons. nih.govnih.gov This structural diversity, arising from the many possible cyclization and rearrangement reactions of the flexible 15-carbon chain, leads to a wide range of biological activities. nih.gov

Sesquiterpenoids can be categorized into various groups based on their carbon skeletons, such as bisabolane (B3257923), eudesmane, germacrane, and humulene, among others. nih.gov Fungi, in particular, are a rich source of structurally unique sesquiterpenoids, some of which possess complex ring systems and a high degree of oxygenation. nih.gov The study of sesquiterpenoids is an active area of research, covering their isolation, structure determination, synthesis, and biological properties. rsc.org

Isomeric Forms and Stereochemistry of alpha-Bisabolene (B94291)

Alpha-bisabolene is a monocyclic sesquiterpenoid that exists in various isomeric forms due to the presence of a stereocenter and a trisubstituted double bond in its structure. The designation of these isomers depends on the configuration at the chiral carbon and the geometry of the double bond.

(R,Z)-alpha-bisabolene is a specific stereoisomer of alpha-bisabolene. nih.gov The "(R)" in its name refers to the absolute configuration at the chiral center in the cyclohexene (B86901) ring, while the "(Z)" denotes the geometry of the double bond in the side chain. ebi.ac.uk It is an enantiomer of (S,Z)-alpha-bisabolene. nih.govebi.ac.uk This compound is classified as a plant metabolite. ebi.ac.ukebi.ac.uk

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C15H24 |

| Molecular Weight | 204.35 g/mol |

| IUPAC Name | (4R)-4-[(1Z)-1,5-dimethylhexa-1,4-dien-1-yl]-1-methylcyclohexene |

| InChIKey | YHBUQBJHSRGZNF-GSHXUFRSSA-N |

| ChEBI ID | CHEBI:49245 |

Data sourced from PubChem and ChEBI. nih.govebi.ac.uk

The structural diversity of alpha-bisabolene extends beyond the (R,Z) form to include other stereoisomers and related structural variants. The stereochemistry of alpha-bisabolene is crucial as different isomers can exhibit distinct properties and biological activities.

The main stereoisomers of alpha-bisabolene arise from the combination of the R/S configuration at the chiral center and the E/Z geometry of the exocyclic double bond. This gives rise to four primary stereoisomers:

This compound

(S,Z)-alpha-Bisabolene ebi.ac.uk

(R,E)-alpha-Bisabolene ebi.ac.uk

(S,E)-alpha-Bisabolene

The terms "cis" and "trans" are also used to describe the geometry of the double bond, where (Z) corresponds to cis and (E) to trans. nih.govnist.gov Therefore, (Z)-alpha-bisabolene is also known as cis-alpha-bisabolene. nih.govnist.govcontaminantdb.ca

In addition to these stereoisomers, there are also structural isomers of alpha-bisabolene, such as beta-bisabolene (B106688) and gamma-bisabolene, which differ in the position of the double bonds within the molecule. axios-research.com

Table 2: Key Stereoisomers and Structural Variants of alpha-Bisabolene

| Compound Name | Stereochemical Descriptors | Key Structural Feature |

|---|---|---|

| This compound | (R)-configuration, (Z)-double bond | Specific 3D arrangement |

| (S,Z)-alpha-Bisabolene | (S)-configuration, (Z)-double bond | Enantiomer of (R,Z) form |

| (E)-alpha-Bisabolene | (E)-double bond geometry | Also known as trans-alpha-bisabolene (B1265217) nist.gov |

| (Z)-alpha-Bisabolene | (Z)-double bond geometry | Also known as cis-alpha-bisabolene nist.gov |

| beta-Bisabolene | Structural Isomer | Different double bond placement |

| gamma-Bisabolene | Structural Isomer | Different double bond placement |

This table highlights the diversity of bisabolene (B7822174) isomers.

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(4R)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]cyclohexene |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7-/t15-/m0/s1 |

InChI Key |

YHBUQBJHSRGZNF-GSHXUFRSSA-N |

Isomeric SMILES |

CC1=CC[C@@H](CC1)/C(=C\CC=C(C)C)/C |

Canonical SMILES |

CC1=CCC(CC1)C(=CCC=C(C)C)C |

Origin of Product |

United States |

Natural Occurrence and Ecological Significance

Botanical Sources and Distribution

(R,Z)-alpha-bisabolene and its isomers are found in the essential oils of a wide array of plants. wikipedia.org Notably, it is a characteristic component of Opopanax oil, derived from Commiphora species, which contributes to its warm, sweet, and balsamic fragrance. scispace.comthegoodscentscompany.compellwall.com The compound has also been identified in grand fir (Abies grandis), where its production is induced by wounding, suggesting a role in plant defense. pnas.orgnih.govnih.gov Other plant sources include chamomile (Matricaria recutita), lemon, and oregano. wikipedia.orgroyalsocietypublishing.orgevitachem.com Research has also documented the presence of (Z)-alpha-bisabolene in Alpinia chinensis and Ziziphus jujuba. nih.gov Furthermore, the essential oil of Artemisia annua contains trans-Z-α-Bisabolene epoxide, a derivative of α-bisabolene. researchgate.net

Table 1: Botanical Sources of α-Bisabolene Isomers

| Plant Genus | Plant Species | Isomer(s) Identified |

|---|---|---|

| Abies | grandis | (E)-α-bisabolene |

| Commiphora | spp. | (Z)-α-bisabolene |

| Matricaria | recutita | α-bisabolene |

| Artemisia | annua | trans-Z-α-Bisabolene epoxide |

| Alpinia | chinensis | (Z)-α-bisabolene |

| Ziziphus | jujuba | (Z)-α-bisabolene |

| Mentha | spicata | l-limonene (precursor) |

The biosynthesis of α-bisabolene in plants occurs through the methylerythritol 4-phosphate (MEP) pathway. In grand fir, the enzyme (E)-α-bisabolene synthase is responsible for its production. pnas.orgnih.gov The expression of the gene encoding this synthase is induced upon wounding, and the resulting mRNA accumulation is observed in the stems. pnas.org This suggests that the biosynthesis and accumulation of α-bisabolene are localized to sites of injury as part of the plant's defense response. pnas.orgnih.gov The compound is a precursor to other defensive molecules like todomatuic acid and juvabione, which act as insect juvenile hormone mimics. pnas.orgnih.gov

Identification in Specific Plant Genera and Species

Entomological Sources and Roles in Chemical Ecology

In the insect world, bisabolene (B7822174) derivatives are critical components of pheromones. wikipedia.org Several species of stink bugs (Pentatomidae) utilize bisabolene-type sesquiterpenes for aggregation and mating. nih.govresearchgate.net For example, the southern green stink bug, Nezara viridula, produces (+)-(S,Z)-α-bisabolene as a precursor to its sex pheromone, trans-/cis-(Z)-α-bisabolene epoxide. nih.govresearchgate.netresearchgate.net An enzyme related to isoprenyl diphosphate (B83284) synthases, identified as NvTPS, catalyzes the conversion of farnesyl diphosphate (FPP) to (+)-(S,Z)-α-bisabolene. nih.govresearchgate.net This enzyme is highly expressed in the male epidermal tissue, which aligns with the male-specific release of the pheromone. nih.gov

Table 2: Entomological Role of α-Bisabolene Derivatives

| Insect Species | Pheromone Component | Precursor | Function |

|---|---|---|---|

| Nezara viridula (Southern green stink bug) | trans-/cis-(Z)-α-bisabolene epoxide | (+)-(S,Z)-α-bisabolene | Sex/Aggregation Pheromone |

| Chinavia impicticornis | cis/trans-(Z)-α-bisabolene epoxide isomers | (Z)-α-bisabolene (putative) | Pheromone |

Interspecific Communication and Behavioral Modulation

The production and release of bisabolene-derived pheromones by insects facilitate intraspecific communication, influencing behaviors such as aggregation and mating. nih.govresearchgate.netbioone.org The specific blend and stereochemistry of these compounds are often species-specific, ensuring targeted communication. The biosynthesis of these pheromones de novo by the insects themselves, as demonstrated in Nezara viridula, highlights their evolutionary adaptation for chemical signaling. nih.govresearchgate.net

Fungal and Microbial Isolation

Bisabolenes are not exclusive to plants and insects; they are also produced by various fungi and microbes. wikipedia.orgmdpi.com Both Ascomycota and Basidiomycota fungi have been observed to produce bisabolenes. royalsocietypublishing.orgnih.gov For instance, a genome mining approach on the Basidiomycota fungus Antrodia cinnamomea led to the discovery of two enzymes that synthesize (+)-(S,Z)-α-bisabolene. royalsocietypublishing.orgroyalsocietypublishing.org While the precise ecological role of bisabolenes in fungi is still being elucidated, their presence suggests a broader significance in microbial interactions. wikipedia.org Furthermore, marine-derived fungi, such as those from the genus Aspergillus, have been found to produce a variety of bisabolane (B3257923) sesquiterpenoids. frontiersin.orgfrontiersin.org Metabolic engineering efforts have also successfully produced α-bisabolene in microorganisms like Escherichia coli and various yeast species, including Saccharomyces cerevisiae and Yarrowia lipolytica. nih.govrsc.org

Discovery in Fungi (e.g., Antrodia cinnamomea)

While bisabolene natural products are commonly associated with plants, their presence has been detected in numerous Ascomycota and Basidiomycota fungi. royalsocietypublishing.orgroyalsocietypublishing.org For a long time, it was uncertain if any fungal enzyme could produce bisabolenes as a primary product. royalsocietypublishing.orgroyalsocietypublishing.org However, research into the medicinal mushroom Antrodia cinnamomea (also known as Taiwanofungus camphoratus), a Basidiomycota fungus native to Taiwan, has provided significant insights. royalsocietypublishing.orgnih.gov

A 2023 study employing a genome mining approach successfully identified two non-canonical, UbiA-type intramembrane terpene synthases (TPSs) in A. cinnamomea. nih.govnih.govroyalsocietypublishing.org These enzymes, designated Tps1A and Tps2A, were both found to synthesize (+)-(S,Z)-α-bisabolene, the enantiomer of the subject compound. royalsocietypublishing.orgnih.gov This discovery was notable as it represented the first identification of a bisabolene synthase from a fungus that produces bisabolene as a main product. royalsocietypublishing.orgnih.gov The research also characterized subsequent enzymatic modifications, where a P450 monooxygenase and a methyltransferase act on the bisabolene scaffold. royalsocietypublishing.orgnih.gov

Other fungi have been found to produce bisabolene isomers, though often as minor products of mutated enzymes. For instance, a mutant of trichodiene (B1200196) synthase from Fusarium sporotrichioides yielded (–)-(Z)-α-bisabolene, and a mutant α-cuprenene synthase from Coprinus cinereus produced (6S)-β-bisabolene. royalsocietypublishing.orgroyalsocietypublishing.org More recently, a synthase from Penicillium brasilianum, named Pb_BisA, was identified as being essential for the biosynthesis of γ-bisabolene-derived metabolites. nih.gov

Table 1: Research Findings on Bisabolene Production in Fungi

| Fungal Species | Bisabolene Compound/Isomer | Key Research Findings | Reference |

|---|---|---|---|

| Antrodia cinnamomea | (+)-(S,Z)-α-bisabolene | Discovery of two UbiA-type terpene synthases (Tps1A and Tps2A) that synthesize the compound as a main product via genome mining. | royalsocietypublishing.org, nih.gov, |

| Fusarium sporotrichioides (mutant) | (–)-(Z)-α-bisabolene | Produced as a minor product (11% yield) by a mutated trichodiene synthase (D100E). | royalsocietypublishing.org, royalsocietypublishing.org |

| Coprinus cinereus (mutant) | (6S)-β-bisabolene | Produced as a minor product (18% yield) by a mutated α-cuprenene synthase (Cop6). | royalsocietypublishing.org, royalsocietypublishing.org |

| Penicillium brasilianum | γ-bisabolene derivatives | A UbiA-type synthase, Pb_BisA, was found to be crucial in the biosynthesis of γ-bisabolene-derived compounds called arpenibisabolanes. | nih.gov |

Identification in Bacterial and Other Microbial Species

The biosynthesis of bisabolene scaffolds is not limited to fungi; several bacterial species have also been identified as producers. royalsocietypublishing.org Research has uncovered terpene synthases in bacteria that can generate various bisabolene isomers as their primary products. royalsocietypublishing.org For example, a (Z)-γ-bisabolene synthase has been identified in bacteria. royalsocietypublishing.org

Marine environments, in particular, are a rich source of microorganisms that produce a wide array of bisabolane sesquiterpenoids. frontiersin.orgfrontiersin.org These compounds have been isolated from marine-derived fungi, algae, and bacteria, showcasing unique structural and biological characteristics compared to their terrestrial counterparts. frontiersin.org Filamentous fungi such as Aspergillus, Penicillium, and Trichoderma are notable producers of bisabolane compounds. frontiersin.org

While direct isolation of this compound from bacteria is not prominently documented in recent literature, the enzymatic machinery for producing related isomers is present. A study identified a β-bisabolene synthase from the bacterium Cryptosporangium arvum. mdpi.com The potential for microbial production is further underscored by metabolic engineering efforts, where synthases from various organisms are expressed in host microbes like Escherichia coli and Saccharomyces cerevisiae to produce α-bisabolene. nih.gov

Table 2: Identification of Bisabolene Synthases in Bacteria

| Bacterial Species/Source | Bisabolene Isomer/Synthase | Key Research Findings | Reference |

|---|---|---|---|

| General Bacteria | (Z)-γ-bisabolene | Identification of a bacterial (Z)-γ-bisabolene synthase that produces the isomer as a main product. | royalsocietypublishing.org |

| Cryptosporangium arvum | β-bisabolene | A β-bisabolene synthase (BbS) was identified and cloned from this bacterium. | mdpi.com |

Biosynthetic Pathways and Enzymatic Mechanisms

The journey to (R,Z)-alpha-bisabolene begins with fundamental building blocks and follows a well-defined metabolic route. The efficiency of this production is intricately linked to the flow of precursors through this pathway.

Mevalonate (B85504) (MVA) Pathway and Isoprenyl Diphosphate (B83284) Production

The biosynthesis of this compound is primarily rooted in the mevalonate (MVA) pathway. This fundamental metabolic route is responsible for producing the essential isoprenoid precursors. The process commences with acetyl-CoA, which undergoes a series of enzymatic conversions to form mevalonate. A key regulatory step in this pathway is the conversion of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase.

Following its formation, mevalonate is further processed to generate isoprenyl diphosphates, the fundamental five-carbon building blocks of all terpenes. In engineered microbial systems, such as Pichia pastoris and E. coli, the entire MVA pathway, often derived from organisms like Saccharomyces cerevisiae, is introduced to channel metabolic flux towards the desired sesquiterpene product. nih.govacs.orgnih.gov This pathway involves a sequence of enzymatic steps including the actions of mevalonate kinase (MK), phosphomevalonate kinase (PMK), and mevalonate diphosphate decarboxylase (PMD). nih.gov The optimization of this pathway is crucial for achieving high-titer production of α-bisabolene. nih.govacs.orgnih.gov For instance, engineering the MVA pathway in the yeast Yarrowia lipolytica has been a key strategy to enhance production. rsc.org

Farnesyl Diphosphate (FPP) as the Proximal Substrate

Metabolic engineering strategies often focus on increasing the intracellular pool of FPP. This can involve overexpressing the genes responsible for FPP synthesis, such as ispA in E. coli or its equivalent in yeast. nih.gov By enhancing the conversion of isoprenyl diphosphates into FPP, the metabolic flux is effectively directed towards the final cyclization step that yields the α-bisabolene scaffold. nih.gov

Alpha-Bisabolene (B94291) Synthase (TPS) Characterization

The final and decisive step in the biosynthesis of this compound is the cyclization of the linear FPP molecule, a reaction catalyzed by a specific class of enzymes known as terpene synthases (TPS), in this case, alpha-bisabolene synthase.

Discovery and Molecular Cloning of Relevant Genes (e.g., Ag1, NvTPS)

A pivotal breakthrough in understanding α-bisabolene biosynthesis was the discovery and cloning of the gene encoding (E)-α-bisabolene synthase from grand fir (Abies grandis), designated as ag1. pnas.orgnih.gov This gene was isolated from a wound-induced grand fir stem library, highlighting its role in the plant's defense mechanisms. pnas.orgnih.gov The cloned ag1 cDNA was subsequently functionally expressed, confirming its product specificity. pnas.orgnih.gov

In addition to plant-derived synthases, microbial sources have also been explored. For instance, genome mining of the fungus Antrodia cinnamomea led to the discovery of two non-canonical UbiA-type terpene synthases that both synthesize (+)-(S,Z)-α-bisabolene. royalsocietypublishing.org The characterization of these diverse genes provides a valuable toolkit for metabolic engineering and the production of specific bisabolene (B7822174) isomers.

Functional Expression and Enzymatic Assays

To confirm the function of cloned terpene synthase genes, they are typically expressed in a heterologous host, such as E. coli or yeast. nih.govrsc.orgpnas.orgnih.gov The recombinant enzyme is then purified and subjected to enzymatic assays. These assays involve incubating the enzyme with its substrate, FPP, and analyzing the resulting products, usually by gas chromatography-mass spectrometry (GC-MS). pnas.orgnih.gov

For the (E)-α-bisabolene synthase from Abies grandis (AgBIS), functional expression in E. coli demonstrated that it converts FPP into (E)-α-bisabolene as the sole product. pnas.orgnih.gov The enzyme requires a divalent cation cofactor, such as Mg²⁺ or Mn²⁺, for its activity. wikipedia.org Similar functional expression studies have been crucial in characterizing α-bisabolene synthases from various sources and in engineering microbial strains for optimized production. nih.govacs.org For example, codon optimization of the AgBIS gene for expression in Pichia pastoris was a key step in enhancing α-bisabolene titers. nih.govacs.org

| Enzyme | Source Organism | Expression Host | Substrate | Major Product | Reference |

| (E)-α-bisabolene synthase (Ag1) | Abies grandis | Escherichia coli | Farnesyl diphosphate | (E)-α-bisabolene | pnas.org, nih.gov |

| α-bisabolene synthase (AgBIS) | Abies grandis | Pichia pastoris | Farnesyl diphosphate | α-bisabolene | nih.gov, acs.org |

| UbiA-type TPS | Antrodia cinnamomea | Saccharomyces cerevisiae | Farnesyl diphosphate | (+)-(S,Z)-α-bisabolene | royalsocietypublishing.org |

Structural Biology and Active Site Analysis of TPS Enzymes

Understanding the three-dimensional structure of α-bisabolene synthases provides invaluable insights into their catalytic mechanisms and product specificity. The crystal structure of the Abies grandis α-bisabolene synthase (AgBIS) has been determined, revealing a three-domain architecture typical of many plant sesquiterpene synthases. nih.gov

Analysis of the AgBIS structure, both in its apo form and bound to inhibitors, has shed light on the active site residues crucial for catalysis. nih.gov This structural information allows for the proposal of a detailed catalytic mechanism for the cyclization of FPP into bisabolene, which proceeds through a bisabolyl cation intermediate. nih.gov Furthermore, recent studies on a bisabolene synthase, SydA, have utilized isotope labeling, crystal structures, and quantum chemical calculations to elucidate a plausible mechanism involving an unusual 1,7-hydride shift, which appears to be a critical branch point for forming different cyclic products. nih.gov Structure-based engineering of these enzymes has even enabled the production of novel bicyclic and tricyclic sesquiterpenes, demonstrating the potential to rationally alter the product profile of these catalytic powerhouses. nih.gov

Reaction Mechanisms of Cyclization and Rearrangement

The formation of the characteristic bisabolene scaffold is catalyzed by a class of enzymes known as terpene synthases (TPSs) or, more specifically, sesquiterpene synthases (STSs). These enzymes orchestrate a sophisticated series of reactions starting from the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP). nih.govkegg.jp

The biosynthesis of the bisabolene core begins with the enzymatic cyclization of FPP. nih.gov The process is initiated when a sesquiterpene synthase facilitates the removal of the diphosphate group from FPP, generating a highly reactive allylic carbocation. kegg.jp This initial step is followed by an intramolecular attack, where the C1 of the precursor forms a bond with the C6, leading to the formation of a six-membered ring and the pivotal bisabolyl cation intermediate. nih.govroyalsocietypublishing.org This cation is a common branching point for the synthesis of numerous bisabolene-type sesquiterpenes.

The structural and stereochemical fate of the bisabolyl cation is meticulously controlled by the active site of the specific terpene synthase. The enzyme's three-dimensional structure dictates the precise folding of the FPP substrate and stabilizes specific conformations of the carbocation intermediates, thereby ensuring high stereochemical and regiochemical fidelity in the final product.

The formation of different bisabolene isomers—α, β, and γ—is a direct result of regioselective deprotonation from the bisabolyl cation. Deprotonation at H8, H14, or H6 yields α-bisabolene, β-bisabolene, or γ-bisabolene, respectively. nih.govroyalsocietypublishing.org The geometry of the resulting double bond (E or Z) is also under strict enzymatic control. For instance, two non-canonical UbiA-type terpene synthases, Tps1A and Tps2A, discovered in the fungus Antrodia cinnamomea, were found to specifically produce (+)-(S,Z)-α-bisabolene. nih.govroyalsocietypublishing.org

Further evidence of this enzymatic control comes from studies on (E)-α-bisabolene synthase from grand fir (Abies grandis). The proposed mechanism for this enzyme involves a coupled isomerization of FPP to an enzyme-bound nerolidyl diphosphate (NPP) intermediate prior to cyclization. nih.gov This process ensures the formation of the specific 4R stereoisomer. nih.gov Investigations into the biosynthesis of the achiral (Z)-γ-bisabolene also highlight this specificity, revealing that the reaction proceeds exclusively through an (R)-NPP intermediate, which then forms an (S)-bisabolyl cation before deprotonation. beilstein-journals.orgbeilstein-journals.org

While many sesquiterpene synthases follow established cyclization cascades, research has uncovered enzymes that employ unusual mechanisms, expanding the known biosynthetic possibilities. A notable example is the sesquiterpene synthase SydA, which is involved in the biosynthesis of sydonol. nih.gov This enzyme was found to synthesize a novel bisabolene-type sesquiterpene through a mechanism involving an unusual 1,7-hydride shift. nih.govacs.org

This atypical hydride shift was confirmed through extensive isotope labeling experiments. acs.org Quantum chemical calculations and mutagenesis experiments suggest that this 1,7-hydride shift serves as a critical branch point in the reaction pathway. nih.gov Depending on the subsequent steps, this intermediate can be funneled toward the formation of monocyclic, bicyclic, or even tricyclic sesquiterpene products, demonstrating how a subtle change in the reaction cascade can lead to vastly different molecular architectures. nih.govacs.org

Stereochemical Control and Regioselectivity in Product Formation

Post-Cyclization Modifications and Tailoring Enzymes

Following the initial cyclization by a terpene synthase, the resulting terpene hydrocarbon can undergo further modifications by a suite of "tailoring" enzymes. These enzymes add functional groups and modify the carbon skeleton, significantly increasing the chemical diversity of the final natural products. rsc.org

Cytochrome P450 monooxygenases (P450s or CYPs) are a versatile family of heme-containing enzymes that play a crucial role in the functionalization of terpene scaffolds. nih.govacs.org They are renowned for their ability to introduce an oxygen atom into non-activated C-H bonds, a chemically challenging reaction that leads to the hydroxylation or epoxidation of the substrate. nih.govresearchgate.net This oxidative tailoring is a common first step in the diversification of terpene structures. nih.govresearchgate.net

In the context of bisabolene biosynthesis, research on Antrodia cinnamomea has identified a specific P450 monooxygenase, Tps1H, that modifies the (+)-(S,Z)-α-bisabolene skeleton. nih.govroyalsocietypublishing.org This enzyme is part of a multi-step pathway that further functionalizes the initial bisabolene product, demonstrating the integral role of P450s in generating complex bisabolene derivatives. nih.govroyalsocietypublishing.org

In addition to oxidation, the addition of other functional groups, such as methyl groups, can occur post-cyclization. This is typically carried out by methyltransferase enzymes, which often use S-adenosyl-L-methionine (SAM) as the methyl donor. rsc.org While some methyltransferases act on terpene precursors before cyclization to create non-canonical carbon skeletons, rsc.orgresearchgate.netnih.gov others function as tailoring enzymes on the fully formed cyclic structure.

A clear example of post-cyclization methylation is found in the biosynthetic pathway from Antrodia cinnamomea. Here, a methyltransferase (Tps1D) works in concert with the P450 monooxygenase (Tps1H) to install a C14-methyl ester onto the (+)-(S,Z)-α-bisabolene scaffold. nih.govroyalsocietypublishing.org This discovery illustrates how a combination of tailoring enzymes can work sequentially to produce highly modified and structurally diverse bisabolene natural products. nih.gov

Enzymatic Formation of Epoxides and Other Oxygenated Derivatives

The enzymatic modification of the this compound scaffold introduces chemical diversity, leading to a range of oxygenated derivatives, including epoxides and hydroxylated compounds. These transformations are predominantly catalyzed by cytochrome P450 monooxygenases (P450s), a versatile family of heme-containing enzymes known for their role in the metabolism of a wide array of organic molecules. nih.govmdpi.com

Research into the enzymatic oxidation of bisabolene isomers has provided insights into the types of reactions that can occur. While specific studies on this compound are limited, investigations into its enantiomer, (+)-(S,Z)-α-bisabolene, and other isomers offer a strong basis for understanding these pathways. For instance, in the fungus Antrodia cinnamomea, a P450 monooxygenase has been identified that, along with a methyltransferase, modifies the (+)-(S,Z)-α-bisabolene structure. nih.govroyalsocietypublishing.orgnih.gov This finding highlights the role of P450s in the functionalization of the bisabolene core.

The epoxidation of the α-bisabolene ring system is a key enzymatic reaction. Studies involving yeast have shown that endogenous enzymes, likely P450s, can catalyze the epoxidation of the C10–C11 double bond of trans-α-bisabolene. This reaction is significant as the resulting epoxides are valuable intermediates for the synthesis of other compounds. It is plausible that a similar enzymatic mechanism applies to the (R,Z)-isomer. The formation of cis-(Z)- and trans-(E)-α-bisabolene epoxides has been noted as these are components of the male sex pheromone of the green stink bug, Nezara viridula. scielo.org.co

In addition to epoxidation, hydroxylation at various positions on the bisabolene ring can occur. While terpene synthases primarily produce hydrocarbon skeletons, some have been shown to generate hydroxylated products. mdpi.comnih.gov For example, a maize terpene synthase can produce di-hydroxylated sesquiterpenoids. nih.gov More commonly, however, hydroxylation is carried out by P450s. In the biotransformation of (Z)-γ-bisabolene by yeast, further enzymatic action on the initial epoxide intermediate can lead to the formation of dihydroxy- and hydroxy-methoxy-bisabolene derivatives.

The following table summarizes the key enzymatic transformations of bisabolene isomers, which are expected to be analogous for this compound.

Table 1: Enzymatic Oxidation of Bisabolene Isomers

| Enzyme Class | Substrate Isomer | Reaction Type | Product(s) | Source Organism/System |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenase | (+)-(S,Z)-α-bisabolene | Modification of C14 | C14-methyl ester derivative | Antrodia cinnamomea nih.govroyalsocietypublishing.orgnih.gov |

| Endogenous P450s | trans-α-Bisabolene | Epoxidation | C10–C11 epoxide | Yeast microsomes |

Synthetic Chemistry and Biotechnological Production

Chemo-Synthetic Approaches

Chemical synthesis provides a direct route to bisabolene (B7822174) structures, allowing for the targeted creation of specific isomers and derivatives that may be difficult to isolate from natural sources.

The total synthesis of bisabolene sesquiterpenes often involves multi-step reaction sequences starting from readily available chemical precursors. For instance, a facile total synthesis for several members of the bisabolane (B3257923) sesquiterpene family has been achieved using bromobenzene (B47551) derivatives as starting materials. nih.govresearchgate.net Key steps in these synthetic pathways include halogen-lithium exchange followed by the addition of isoprenylacetone and subsequent reduction of the resulting carbinols. nih.govresearchgate.net

Another strategy for synthesizing racemic (Z)-α-bisabolene has been explored using different procedures with a common key intermediate. tandfonline.com The most successful of these involved the reaction between a specific bromide intermediate and a lithium dialkenylcuprate, which yielded a mixture of (Z)- and (E)-α-bisabolene in a 93:7 ratio. tandfonline.com The synthesis of γ-bisabolene has been achieved by preparing a Grignard reagent, 2-methyl-2-butenyl magnesium bromide, which then undergoes a nucleophilic addition reaction with 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde. google.com The resulting addition product is hydrolyzed to γ-bisabolene alcohol, which is then subjected to dehydration and rearrangement to yield the final product. google.com

Achieving specific stereochemistry is a critical challenge in organic synthesis. For bisabolenes, stereoselective methods are employed to control the geometry of the double bonds and the chirality of stereocenters. A highly stereoselective synthesis of (Z)- and (E)-γ-bisabolenes has been developed utilizing ring-closing metathesis of stereodefined tetrasubstituted alkene precursors.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For bisabolene-related compounds, this has been approached using chiral auxiliaries or catalysts. For example, the enantioselective preparation of nerolidol, a potential precursor, can be accomplished via the Sharpless epoxidation of farnesol. beilstein-journals.org Baker's yeast has also been employed as a biocatalyst for the enantioselective synthesis of bisabolene sesquiterpenes like (+)-epijuvabione and (−)-juvabione, where the microbial reduction of an unsaturated aldehyde proceeds with high chemical yield and stereoselectivity. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to the synthesis of bisabolenes and their derivatives. nih.govacs.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.orguwindsor.ca

Two primary methods involving the cross-coupling of organozinc reagents have been used to prepare aromatic bisabolene derivatives. nih.govresearchgate.net

The first method involves the coupling of a secondary alkyl zinc reagent with protected bromohydroquinones, using Pd(dppf)Cl₂ as the catalyst. This approach has been used to synthesize (±)-curcuhydroquinone and (±)-curcuquinone. nih.govresearchgate.net

The second method couples arylzinc halides with an alkenyl triflate using a Pd(PPh₃)₄ catalyst. This has led to the synthesis of various bisabolene derivatives, including dehydro-α-curcumene and (±)-curcuphenol. nih.govresearchgate.net

A synthesis of racemic (E)-α-bisabolene was also achieved via a Pd(0)-catalyzed cross-coupling reaction between an (E)-2-methyl-1-alkenyltrimethylstannane and 3-methyl-2-buten-1-yl acetate. tandfonline.com

Table 1: Palladium-Catalyzed Cross-Coupling Reactions in Bisabolene Synthesis

| Coupling Partners | Catalyst | Product(s) | Reference |

|---|---|---|---|

| Secondary alkyl zinc halide + Protected bromohydroquinones | Pd(dppf)Cl₂ | (±)-curcuhydroquinone, (±)-curcuquinone | nih.govresearchgate.net |

| Arylzinc halides + Alkenyl triflate | Pd(PPh₃)₄ | dehydro-α-curcumene, (±)-curcuphenol | nih.govresearchgate.net |

The synthesis of derivatives and analogs of bisabolene is crucial for structure-activity relationship studies, potentially leading to new compounds with valuable properties. Research has focused on synthesizing aromatic bisabolene derivatives isolated from natural sources like the marine sponge Myrmekioderma sp. skemman.is These syntheses provide access to compounds like (Z)-2-methyl-5-(6-methylhepta-2,5-dien-2-yl)benzene-1,4-diol and other complex structures. skemman.is

Furthermore, palladium-catalyzed cross-coupling reactions have proven effective in synthesizing a variety of aromatic bisabolene natural products. nih.govresearchgate.net In addition to chemical synthesis, heterologous expression in microbial hosts like Saccharomyces cerevisiae has been used to characterize new bisabolene derivatives. nih.gov For example, after discovering that two UbiA-type terpene synthases from the fungus Antrodia cinnamomea produce (+)-(S,Z)-α-bisabolene, co-expression with tailoring enzymes (a P450 monooxygenase and a methyltransferase) in yeast led to the characterization of four new bisabolene derivatives. nih.govroyalsocietypublishing.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Heterologous Biosynthesis and Metabolic Engineering in Microbial Systems

Biotechnological production using engineered microorganisms offers a promising route for the sustainable synthesis of terpenes. Saccharomyces cerevisiae (baker's yeast) is a particularly favored host due to its well-understood genetics and robustness in industrial fermentation processes.

Significant efforts have been made to engineer Saccharomyces cerevisiae for high-level production of α-bisabolene. The core strategy involves enhancing the native mevalonate (B85504) (MVA) pathway to increase the supply of the precursor molecule, farnesyl pyrophosphate (FPP). acs.orgnih.gov

Key metabolic engineering strategies include:

Maximizing Carbon Flux: The carbon flux towards α-bisabolene is enhanced through the iterative enhancement and overexpression of genes in the MVA pathway. acs.orgnih.gov Overexpression of all genes in the MVA pathway led to a 251-fold increase in α-bisabolene production in one study. sciepublish.com

Two-Stage Fermentation: To counteract the cell growth limitations caused by the accumulation of MVA pathway intermediates, a two-stage fermentation process controlled by a temperature-sensitive regulation strategy has been developed. acs.orgnih.gov

Medium Optimization: Using metabolomics and response surface model analysis, the fermentation medium has been optimized. acs.orgnih.gov For example, the addition of 100 mg/L D-calcium pantothenate was found to increase the α-bisabolene titer by 55.6%. acs.org

Compartmentalization Engineering: Engineering metabolic pathways to occur within specific subcellular organelles, such as peroxisomes, can create a favorable microenvironment and increase the local concentration of precursors like acetyl-CoA, boosting productivity. mdpi.com This strategy, combined with cytoplasmic engineering, has been used to increase γ-bisabolene production. mdpi.com

These integrated strategies have resulted in significant improvements in α-bisabolene production. One engineered S. cerevisiae strain, following optimization of the fermentation process, achieved an α-bisabolene titer of 18.6 g/L in fed-batch fermentation, the highest reported titer to date. acs.orgnih.gov Another study achieved titers of over 900 mg/L in shake-flask fermentation. researchgate.net

Table 2: Reported α-Bisabolene Titers in Engineered S. cerevisiae

| Engineering Strategy | Titer Achieved | Fermentation Scale | Reference |

|---|---|---|---|

| MVA pathway enhancement, temperature-sensitive regulation, medium optimization | 18.6 g/L | Fed-batch fermentation | acs.orgnih.gov |

| Enzyme screening and metabolic engineering | >900 mg/L | Shake-flask fermentation | researchgate.net |

Metabolic Engineering in Escherichia coli

Escherichia coli has been a workhorse for the microbial production of various chemicals, including sesquiterpenes like bisabolene. Through a combination of screening for potent bisabolene synthases and metabolic engineering of the heterologous mevalonate (MVA) pathway, researchers have achieved significant titers. nih.gov

Initial strategies involved screening different bisabolene synthase genes to identify the most efficient one for production in E. coli. nih.gov Following this, metabolic engineering efforts focused on optimizing the MVA pathway, which is not native to E. coli. This pathway was conceptually divided into two modules: a "top" module converting acetyl-CoA to mevalonate and a "bottom" module converting mevalonate to farnesyl pyrophosphate (FPP), the direct precursor of bisabolene. nih.gov By systematically optimizing the expression of genes in both modules, a more than tenfold increase in bisabolene production was achieved, reaching titers exceeding 900 mg/L. nih.gov

Table 1: Key Strategies for (R,Z)-alpha-bisabolene Production in E. coli

| Strategy | Description | Outcome |

| Enzyme Screening | Evaluation of various bisabolene synthases to identify the most active enzyme. | Identification of a high-performance synthase for subsequent engineering. nih.gov |

| Pathway Engineering | Optimization of the heterologous mevalonate (MVA) pathway by balancing the expression of pathway genes. | Significant increase in FPP precursor supply. nih.gov |

| Combined Approach | Integration of enzyme screening and metabolic engineering. | Achieved titers of over 900 mg/L of bisabolene. nih.gov |

Optimization in Oleaginous Yeasts (e.g., Yarrowia lipolytica)

The oleaginous yeast Yarrowia lipolytica is a promising host for producing lipid-derived chemicals due to its high flux of acetyl-CoA, a key precursor for the MVA pathway. mdpi.comtandfonline.com Researchers have successfully engineered this yeast to produce α-bisabolene by introducing a heterologous bisabolene synthase. nih.govresearchgate.net

A significant strategy to enhance production involves compartmentalizing the biosynthetic pathway within the peroxisome. rsc.org This sequesters the pathway from competing metabolic routes in the cytosol, creating a more favorable environment for biosynthesis. rsc.org Further enhancements have been achieved through a systems metabolic engineering approach, which includes:

Mediating product export: Utilizing efflux pumps to transport bisabolene out of the cell, potentially reducing cellular toxicity. rsc.orgbiorxiv.org

Optimizing gene copy numbers: Fine-tuning the expression levels of rate-limiting enzymes in the pathway. rsc.org

Balancing precursor distribution: Directing the flow of acetyl-CoA towards bisabolene production instead of native lipid synthesis. rsc.org

Improving precursor and energy supply: Engineering the central metabolism to provide more acetyl-CoA and ATP. rsc.org

These combined strategies have led to remarkable production levels, with one study reporting up to 15.5 g/L of α-bisabolene in fed-batch fermentation using waste cooking oil as a feedstock. rsc.org

Table 2: α-Bisabolene Production in Engineered Yarrowia lipolytica

| Engineering Strategy | Titer Achieved | Reference |

| Peroxisome compartmentalization and systems metabolic engineering | 15.5 g/L (fed-batch fermentation) | rsc.org |

| Overexpression of MVA pathway and efflux transporters | >280 mg/L | biorxiv.org |

| Golden Gate DNA assembly with tHMG and Bis genes | 1434 mg/L | researchgate.net |

Production in Microalgae (e.g., Chlamydomonas reinhardtii)

Photosynthetic microorganisms like the green microalga Chlamydomonas reinhardtii offer a sustainable route for producing chemicals directly from CO2 and sunlight. nih.govnih.gov This organism has been successfully engineered to produce (E)-α-bisabolene. nih.gov

Key to this success has been the cytosolic expression of a codon-optimized α-bisabolene synthase from Abies grandis (AgBs), which converts the endogenous FPP pool into bisabolene. core.ac.uk To overcome limitations in enzyme expression, a strategy of serial transformation and selection using different markers was employed to increase the copy number of the synthase gene. core.ac.uk

Furthermore, to channel more carbon towards bisabolene, researchers have used artificial microRNA (amiRNA) to knock down the expression of enzymes in competing pathways. nih.govcore.ac.uk This "tailored carbon partitioning" approach has led to significant increases in productivity. Under mixotrophic conditions with light-dark cycles, engineered strains have yielded up to 11.0 ± 0.5 mg of bisabolene per liter of culture in seven days. nih.govcore.ac.uk Phototrophic production, relying solely on light and CO2, has also been demonstrated, achieving 3.9 ± 0.2 mg per liter. nih.govcore.ac.uk

Table 3: (E)-α-Bisabolene Production in Chlamydomonas reinhardtii

| Cultivation Condition | Titer Achieved | Duration |

| Mixotrophic | 11.0 ± 0.5 mg/L | 7 days |

| Phototrophic | 3.9 ± 0.2 mg/L | 7 days |

Exploration of Archaeal Production Platforms (e.g., Methanosarcina acetivorans)

Archaea, particularly methanogens like Methanosarcina acetivorans, represent a novel and promising platform for isoprenoid production. biorxiv.orgnih.gov Their native metabolism utilizes a variant of the MVA pathway to synthesize their ether-linked membrane lipids, making them inherently suited for producing isoprenoid compounds. researchgate.netnih.gov

Researchers have successfully engineered M. acetivorans to produce α-bisabolene by introducing a codon-optimized bisabolene synthase gene from Abies grandis. biorxiv.orgresearchgate.netnih.gov This has enabled the production of bisabolene from simple one-carbon (C1) and two-carbon (C2) substrates like methanol (B129727) and carbon monoxide. biorxiv.orgnih.gov

Expression of the bisabolene synthase gene alone resulted in a production of 10.6 mg of bisabolene per liter of culture. biorxiv.orgresearchgate.netnih.gov Further engineering, involving the overexpression of genes from the native MVA pathway, led to a slight increase in the final titer to approximately 12 mg/L, but significantly shortened the time required to reach this yield. nih.govbiorxiv.org While these titers are not yet competitive with highly optimized systems in E. coli or yeast, they establish a proof-of-concept for using methanogenic archaea as cell factories for isoprenoid production from non-traditional feedstocks. biorxiv.orgnih.govbiorxiv.org

Table 4: α-Bisabolene Production in Engineered Methanosarcina acetivorans

| Engineering Strategy | Substrate(s) | Titer Achieved |

| Expression of codon-optimized bisabolene synthase | Methanol + Acetate | 0.5 ± 0.2 mg/L biorxiv.orgbiorxiv.org |

| Expression of codon-optimized bisabolene synthase | Carbon Monoxide (CO) | 1.7 ± 0.6 mg/L biorxiv.org |

| Overexpression of MVA pathway genes | Carbon Monoxide (CO) | ~12 mg/L biorxiv.orgnih.govbiorxiv.org |

Strategies for Overexpression of Terpene Synthases and Precursor Pathways

A fundamental strategy for increasing terpenoid production in any microbial host is to enhance the expression of the specific terpene synthase and to boost the supply of its precursor, FPP. sciepublish.com

Overexpression of Terpene Synthases: The enzyme that converts FPP to the target terpene is a critical control point. Increasing its expression level is a common first step. This is often achieved by placing the synthase gene under the control of a strong, constitutive promoter. researchgate.net In some cases, fusing the terpene synthase to other proteins has been shown to improve performance. nih.gov

Overexpression of Precursor Pathways: The native MVA or MEP pathways often cannot supply enough FPP to support high-level production of a heterologous terpene. Therefore, a major focus of metabolic engineering is to upregulate the genes in these pathways. sciepublish.com

E. coli and Yeast: In hosts like E. coli and Saccharomyces cerevisiae, which utilize the MVA pathway, key enzymes such as HMG-CoA reductase (HMGR) are frequently overexpressed. nih.govmdpi.com Often, a truncated version of HMGR (tHMGR) is used, which is more stable and active in the cytoplasm. researchgate.netsciepublish.com Overexpressing the entire MVA pathway has led to substantial increases in bisabolene production in yeast. sciepublish.com

Cyanobacteria: In organisms like Synechocystis sp. PCC 6803 that use the MEP pathway, overexpression of enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and IPP/DMAPP isomerase (IDI) has been shown to significantly increase bisabolene production. diva-portal.orgnih.gov

Alternative Pathways: A newer strategy involves introducing a heterologous two-step isopentenol (B1216264) utilization pathway (IUP). This pathway can bypass the lengthy and tightly regulated native MVA pathway, providing a more direct route to the C5 precursors IPP and DMAPP. sciepublish.com

Improvement of Terpenoid Efflux and Yield

As intracellular concentrations of terpenoids like bisabolene increase, they can become toxic to the host cell, inhibiting growth and limiting further production. biorxiv.org Additionally, the product needs to be efficiently exported from the cell for collection. Therefore, strategies to improve terpenoid efflux are crucial for maximizing yield. mdpi.com

One effective approach is the heterologous expression of multidrug efflux transporters. nih.gov These are membrane proteins that can actively pump a wide range of compounds, including terpenoids, out of the cell. This strategy has been successfully applied in Yarrowia lipolytica to improve bisabolene production. nih.govbiorxiv.org By reducing intracellular toxicity, these pumps allow the cells to maintain metabolic activity and continue producing the target compound for longer periods. biorxiv.org

Another method to enhance recovery and potentially reduce toxicity is the use of a two-phase cultivation system. In this setup, an organic solvent layer, such as dodecane, is added to the culture medium. researchgate.net The hydrophobic bisabolene partitions into this organic layer, effectively removing it from the aqueous phase and the immediate vicinity of the cells. researchgate.netacs.org This in-situ extraction simplifies downstream processing and can alleviate product inhibition.

Bioreactor Cultivation and Fermentation Process Optimization

Optimizing the conditions within a bioreactor is critical for translating the success of shake-flask experiments to a larger, industrially relevant scale. This involves fine-tuning various physical and chemical parameters to maximize cell growth and product formation. biorxiv.orgsciepublish.commdpi.comnih.gov

Key parameters that are typically optimized include:

Temperature: Temperature affects both cell growth and enzyme kinetics. A two-stage temperature control strategy, where the temperature is shifted during the fermentation, has been used to balance initial biomass accumulation with subsequent product synthesis. nih.govacs.org

Carbon Source: The concentration and feeding strategy for the primary carbon source (e.g., glucose, waste oils) must be carefully controlled to avoid substrate inhibition and ensure a steady supply for both growth and production. rsc.orgacs.org In some cases, maintaining a very low carbon source concentration is beneficial. acs.org

Aeration and Agitation: Adequate oxygen supply is vital for aerobic organisms like yeast. The aeration rate (e.g., vvm, volume of air per volume of liquid per minute) and agitation speed are optimized to ensure sufficient oxygen transfer without causing excessive shear stress on the cells. tandfonline.com

Medium Composition: The initial fermentation medium can be optimized by adjusting the concentrations of key nutrients like nitrogen sources (e.g., (NH4)2SO4) and essential minerals (e.g., MgSO4·7H2O). acs.org Metabolomic analysis can guide the supplementation of specific components, such as D-calcium pantothenate, which has been shown to boost α-bisabolene production. acs.org

Through careful optimization of these parameters in fed-batch fermentation processes, researchers have achieved the highest reported titers of α-bisabolene, reaching up to 18.6 g/L in S. cerevisiae. nih.govacs.org

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary toolset for determining the intricate three-dimensional structure of molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition, bonding, and stereochemistry can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules like (R,Z)-alpha-bisabolene. In an achiral solvent, enantiomers such as this compound and (S,Z)-alpha-bisabolene produce identical NMR spectra. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information on the chemical environment of individual protons and carbon atoms.

Research on the enantiomeric compound (+)-(S,Z)-α-bisabolene has provided detailed NMR data that is applicable to the (R,Z) form. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms, confirming the carbon framework, and assigning specific signals to their respective positions in the molecule. beilstein-journals.org For instance, key correlations observed in the Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum can confirm the Z-configuration of the double bond within the side chain. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (Z)-alpha-Bisabolene (Data is identical for both (R,Z) and (S,Z) enantiomers in an achiral medium)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| 1 | 31.0 | 1.95-2.05 (m) |

| 2 | 27.8 | 1.80-1.90 (m) |

| 3 | 41.5 | 2.10-2.20 (m) |

| 4 | 120.5 | 5.35-5.45 (m) |

| 5 | 134.0 | - |

| 6 | 23.5 | 1.65 (s) |

| 7 | 124.8 | 5.10-5.20 (t) |

| 8 | 26.8 | 2.00-2.10 (m) |

| 9 | 39.7 | 2.20-2.30 (m) |

| 10 | 131.5 | - |

| 11 | 25.7 | 1.60 (s) |

| 12 | 17.7 | 1.68 (s) |

| 13 | 23.4 | 1.58 (s) |

| 14 | 22.5 | 1.98-2.08 (m) |

| 15 | 32.2 | 2.60-2.70 (m) |

| Note: Data synthesized from published findings for (Z)-alpha-bisabolene isomers. nih.gov |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, which has a molecular formula of C₁₅H₂₄, the nominal molecular weight is 204 g/mol . nih.gov Electron Ionization (EI) is a common technique where the molecule is bombarded with electrons, causing it to fragment in a reproducible pattern. This fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries, such as the NIST Mass Spectrometry Data Center, for identification. nist.govnih.gov

The mass spectrum of (Z)-alpha-bisabolene shows a characteristic molecular ion peak at m/z 204, along with several key fragment ions that are indicative of its structure. nist.govnih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments, which further confirms the compound's identity.

Table 2: Characteristic Mass Spectrometry Fragmentation of (Z)-alpha-Bisabolene

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity |

| 204 | ~40 | [M]⁺ (Molecular Ion) |

| 189 | ~5 | [M-CH₃]⁺ |

| 161 | ~15 | [M-C₃H₇]⁺ |

| 134 | ~30 | [C₁₀H₁₄]⁺ |

| 119 | ~85 | [C₉H₁₁]⁺ |

| 107 | ~75 | [C₈H₁₁]⁺ |

| 93 | 100 | [C₇H₉]⁺ (Base Peak) |

| Note: Data derived from NIST spectral database for (Z)-alpha-bisabolene. nist.govnih.govbeilstein-journals.org |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides valuable information about the functional groups present. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to C-H stretching and bending vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons. Key peaks would include those for C=C stretching from the two double bonds in the cyclohexene (B86901) ring and the side chain. While IR is excellent for identifying functional groups, it is generally insufficient on its own for distinguishing between complex isomers and is best used in conjunction with NMR and MS. The structural determination of related bisabolene (B7822174) epoxides has relied in part on IR data to confirm the presence of specific functional groups. google.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The chromophores in this compound are its two isolated carbon-carbon double bonds. As these double bonds are not conjugated, strong UV absorption is not expected at wavelengths above 200 nm. The absence of significant absorption in the 220-400 nm range can help differentiate it from isomers that may possess a conjugated diene system.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Chromatographic Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which is often found in complex essential oils or as a product of biosynthesis, chromatographic methods are indispensable for its isolation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like sesquiterpenes. In this technique, the mixture is vaporized and separated based on the components' boiling points and interactions with a stationary phase inside a capillary column. As the separated compounds elute from the column, they are ionized and detected by a mass spectrometer.

GC is highly effective at separating structural isomers. (Z)-alpha-bisabolene can be separated from its geometric isomer, (E)-alpha-bisabolene, as well as other sesquiterpenes like β-bisabolene, due to differences in their retention times on a given column. pnas.orgmdpi.com The retention index (RI) is a standardized measure of a compound's retention time, which aids in its identification across different systems. nist.gov The coupled MS detector provides mass spectra for each eluting peak, allowing for positive identification. beilstein-journals.orgmdpi.com

Table 3: Gas Chromatography Retention Indices for (Z)-alpha-Bisabolene

| Stationary Phase Type | Temperature Program | Retention Index (RI) |

| Non-polar | Temperature Ramp | 1509 |

| Non-polar | Custom Program | 1494 |

| Non-polar | Custom Program | 1506 |

| Non-polar | Custom Program | 1507 |

| Note: Retention indices are dependent on the specific column and analytical conditions. nist.gov |

While standard GC can separate geometric isomers, it cannot separate enantiomers. To resolve a racemic mixture of this compound and (S,Z)-alpha-bisabolene, Chiral Gas Chromatography is required. This technique uses a chiral stationary phase (CSP), often based on modified cyclodextrins, which interacts differently with each enantiomer, leading to their separation. researchgate.net

The determination of the absolute configuration of bisabolene isomers produced by enzymes has been successfully achieved using chiral GC-MS. In one study, a chiral Hydrodex-β-6TBDM column was used to separate (+)-(S,Z)-α-bisabolene from a synthetic standard of (−)-(R,Z)-α-bisabolene. researchgate.net This separation allows for the determination of the enantiomeric excess (ee%), which is a measure of the purity of one enantiomer in a mixture. This is a critical step in characterizing the stereospecificity of biosynthetic pathways or asymmetric syntheses.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a critical analytical technique for the separation, identification, and quantification of sesquiterpenes like this compound, particularly when dealing with complex mixtures or when preparative separation of isomers is required. Due to the non-volatile and thermally labile nature of some sesquiterpenes, HPLC offers an advantage over gas chromatography. For a chiral molecule such as this compound, chiral HPLC is an indispensable method for separating it from its enantiomer, (S,Z)-alpha-bisabolene, and other diastereomers.

The separation of bisabolene isomers by HPLC is typically achieved using a chiral stationary phase (CSP). researchgate.netnih.govcsfarmacie.cz These phases are designed with a chiral selector immobilized on a solid support (commonly silica (B1680970) gel), which allows for differential interaction with the enantiomers, leading to different retention times. csfarmacie.cz The choice of the chiral selector and the mobile phase is crucial for achieving successful enantioseparation. csfarmacie.cz Polysaccharide-based CSPs, for instance, are widely used for the resolution of various chiral compounds. csfarmacie.cz

Normal-phase HPLC is frequently employed for the separation of non-polar compounds like sesquiterpenes. This mode utilizes a polar stationary phase and a non-polar mobile phase. A typical mobile phase for chiral separations of such compounds consists of a mixture of an alkane, such as hexane (B92381) or heptane, with a polar modifier like isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.

Detection is commonly performed using an ultraviolet (UV) detector, as the isolated double bonds in the bisabolene structure exhibit some UV absorbance at low wavelengths (around 200-220 nm). However, for enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with mass spectrometry (HPLC-MS). This provides molecular weight and fragmentation data, which greatly aids in the structural confirmation of the separated isomers.

Table 1: Representative HPLC Parameters for Chiral Separation of Bisabolene Isomers

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatography (HPLC) system |

| Column (Stationary Phase) | Chiral Stationary Phase (CSP), e.g., polysaccharide-based (amylose or cellulose (B213188) derivatives) on a silica support. |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 99:1 v/v). The exact ratio is optimized for specific isomer separation. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient to 40 °C |

| Detection | UV Detector at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL |

| Sample Preparation | The sample containing this compound is dissolved in the mobile phase or a compatible solvent. |

Utilization of Reference Standards in Research and Quality Control

The use of well-characterized reference standards is fundamental to modern analytical chemistry and is essential for any research or quality control involving this compound. nih.gov A reference standard is a highly purified and characterized substance used as a benchmark for identification and quantification. alfa-chemistry.com For a specific compound like this compound, the reference standard provides the definitive basis for confirming its presence, determining its purity, and measuring its concentration in a given sample. axios-research.comaxios-research.com

In research settings, a certified reference standard of this compound is crucial for:

Structural Elucidation: Confirming the identity of a newly isolated or synthesized compound by comparing its analytical data (e.g., NMR, MS, chromatographic retention time) with that of the standard.

Method Development and Validation: Establishing the accuracy, precision, specificity, and linearity of a new analytical method (like HPLC or GC) for quantifying the compound. nih.gov

Biological Activity Studies: Ensuring that the biological effects observed in an experiment can be attributed to the specific stereoisomer under investigation.

In industrial quality control (QC), reference standards are indispensable for ensuring product consistency and meeting regulatory requirements. who.intlabmal.com This is particularly important in the fragrance, food, and pharmaceutical industries where sesquiterpenes are used. targetanalysis.gr Key QC applications include:

Raw Material Verification: Confirming the identity and purity of incoming raw materials purported to contain this compound.

Finished Product Testing: Quantifying the amount of this compound in final products to ensure they meet specification.

Stability Testing: Assessing the degradation of the compound over time under various storage conditions by measuring its concentration relative to the standard.

The certification of a reference standard involves a comprehensive analysis to establish its identity and assign a purity value. This process ensures traceability and gives confidence in the reliability of any measurements made using that standard.

Table 2: Applications of this compound Reference Standards

| Application Area | Specific Use | Purpose |

| Research & Development | Identification in Natural Extracts | To confirm the presence of this compound in a plant or microbial extract by comparing retention times and spectral data. |

| Method Validation | To establish the performance characteristics (accuracy, precision, linearity) of a quantitative analytical method. nih.gov | |

| Stereochemical Assignment | To identify the specific stereoisomer in a sample through chiral chromatography by matching its retention time to the standard. | |

| Quality Control (QC) | Raw Material Acceptance | To verify the identity and purity of purchased ingredients against supplier specifications. |

| Quantitative Analysis of Products | To accurately measure the concentration of this compound in a finished product, ensuring it meets quality benchmarks. | |

| Impurity Profiling | To identify and quantify related impurities by using the reference standard to establish relative retention times and response factors. | |

| Regulatory Compliance | Pharmacopeial Standards | To serve as a traceable standard for tests required by pharmacopeias (e.g., USP, EP) for product release. axios-research.comaxios-research.com |

| Product Specification | To define the quality attributes of a commercial product containing this compound. |

Mechanistic Investigations of Biological Activities Excluding Clinical Applications

Anti-inflammatory Action: Molecular Targets and Pathways

(R,Z)-alpha-bisabolene has demonstrated notable anti-inflammatory effects through its interaction with key molecular targets and pathways involved in the inflammatory response.

Research indicates that alpha-bisabolene (B94291) can inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of leukotrienes. nih.gov Leukotrienes are pro-inflammatory mediators derived from the metabolism of fatty acids, and their inhibition is a key mechanism for controlling inflammation. nih.gov By targeting 5-LOX, alpha-bisabolene effectively reduces the production of these inflammatory molecules. Studies on essential oils containing α-bisabolol, a related compound, have also highlighted the inhibition of 5-lipoxygenase as a significant anti-inflammatory mechanism. mdpi.com

In vitro studies have shown that alpha-bisabolene can modulate the production of inflammatory cytokines. It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions. For instance, the related compound (Z)-gamma-bisabolene has been shown to inhibit the production of pro-inflammatory cytokines, pointing to a shared mechanism among bisabolene (B7822174) isomers. Furthermore, studies on β-bisabolol, another related sesquiterpene, have demonstrated a significant, dose-dependent inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. researchgate.net

Inhibition of Pro-inflammatory Enzyme Activities (e.g., 5-Lipoxygenase)

Antimicrobial Properties: Cellular and Molecular Basis

This compound exhibits antimicrobial activity against a range of pathogens, and its mechanism of action primarily involves the disruption of microbial cellular structures.

The primary antimicrobial mechanism of alpha-bisabolene is the disruption of the microbial cell membrane. This action leads to increased membrane permeability and ultimately results in cell lysis. This lipophilic nature allows it and similar essential oil components to easily penetrate the bacterial cell membrane, affecting various cellular processes. wiley.com The disruption of the cytoplasmic membrane is a common mode of action for many essential oils and their constituents. mdpi.comnih.gov

In vitro studies have confirmed the efficacy of alpha-bisabolene against several bacterial and fungal pathogens. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The essential oil of Mentha asiatica, which contains cis-α-Bisabolene, has demonstrated antifungal effects against Candida albicans and Aspergillus niger, as well as antibacterial activity against S. aureus and Pseudomonas aeruginosa. mdpi.com

Table 1: In Vitro Antimicrobial Efficacy of this compound and Related Compounds

| Pathogen | Compound/Essential Oil | Observed Effect | Citation |

| Staphylococcus aureus | alpha-Bisabolene | Cell lysis | |

| Escherichia coli | alpha-Bisabolene | Cell lysis | |

| Candida albicans | cis-α-Bisabolene (from Mentha asiatica) | Antifungal activity | mdpi.com |

| Aspergillus niger | cis-α-Bisabolene (from Mentha asiatica) | Antifungal activity | mdpi.com |

| Pseudomonas aeruginosa | cis-α-Bisabolene (from Mentha asiatica) | Antibacterial activity | mdpi.com |

Disruption of Microbial Cell Membrane Integrity

Anticancer Potential: Cellular and Signaling Mechanisms (in vitro and in vivo animal studies)

This compound and its related compounds have been investigated for their anticancer potential, with studies revealing their influence on cellular and signaling pathways that control cancer cell proliferation and survival.

Research into the anticancer properties of sesquiterpenes suggests that they can induce apoptosis in cancer cells. One of the proposed mechanisms is the activation of caspases and other apoptotic pathways. For example, the related compound β-bisabolene has been shown to exhibit cytotoxicity in breast cancer cell lines. researchgate.net In vivo studies with β-bisabolene in mice with 4T1 tumors showed a significant reduction in tumor growth. researchgate.net Histological analysis of these tumors revealed an increased number of pyknotic bodies, indicative of apoptosis. researchgate.net

Furthermore, other sesquiterpenes have been found to modulate key signaling pathways involved in cancer. For instance, some sesquiterpenes can rebalance (B12800153) pro- and anti-apoptotic proteins to induce apoptosis. cellmolbiol.org While direct studies on the specific signaling pathways affected by this compound are still emerging, the broader class of bisabolenes and related sesquiterpenes show promise in targeting cancer cells through various mechanisms, including the induction of apoptosis and modulation of critical signaling cascades. wiley.commdpi.com

Table 2: Anticancer Potential of Bisabolene Compounds

| Compound | Cancer Model | Key Findings | Citation |

| β-Bisabolene | Breast cancer cell lines | Cytotoxicity | researchgate.net |

| β-Bisabolene | 4T1 tumors in Balb/C mice | Reduced tumor growth, increased pyknotic bodies | researchgate.net |

| Sesquiterpenes (general) | Various cancer cell lines | Induction of apoptosis via caspase activation |

Induction of Apoptosis and Activation of Caspase Pathways

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase pathways. While much of the research has been conducted on the closely related compound α-bisabolol, the findings provide valuable insights into the potential mechanisms of α-bisabolene. In human liver carcinoma HepG2 cells, α-bisabolol treatment led to an increase in the concentration of cleaved caspases 3, 8, and 9. nih.gov This suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

The process involves the release of cytochrome C from the mitochondria into the cytosol, an upregulation of pro-apoptotic proteins like Bax and Bid, and a downregulation of anti-apoptotic proteins such as Bak and Bcl-2. nih.govresearchgate.net Furthermore, an increase in the expression of p53, NF-κB, and Fas has been observed, indicating their role in mediating this apoptosis. researchgate.net In human neuroblastoma cells, the related compound γ-bisabolene was also found to activate caspases 3, 8, and 9 in a dose-dependent manner. nih.gov

Impact on Cell Proliferation and Viability in Cancer Cell Lines

This compound and its related compounds have demonstrated significant inhibitory effects on the proliferation and viability of various cancer cell lines. mdpi.com For instance, α-bisabolol has been shown to decrease cell proliferation and viability in pancreatic cancer cell lines, including KLM1, KP4, Panc1, and MIA Paca2, without affecting normal pancreatic epithelial cells. researchgate.net This selective cytotoxicity highlights its potential as a targeted anticancer agent. cardiff.ac.uk The anti-proliferative effect is often linked to the induction of apoptosis. researchgate.netnih.gov

Studies on derivatives of α-bisabolol have shown even more potent inhibitory effects on the proliferation of pancreatic cancer cells. nih.gov These derivatives were found to reduce the proliferation of KLM1, Panc1, and KP4 cell lines and induce higher levels of apoptosis compared to the parent compound. nih.gov In vivo studies using xenograft mouse models have further confirmed that α-bisabolol can significantly inhibit tumor growth. researchgate.net The anticancer activity of α-bisabolene and its isomers has also been observed in breast cancer cell lines. mdpi.comcardiff.ac.uk Specifically, β-bisabolene, an isomer of α-bisabolene, exhibited selective cytotoxicity in both mouse and human breast cancer cells, including MCF-7, MDA-MB-231, and SKBR3 lines. mdpi.comresearchgate.net

Table 1: Effect of α-Bisabolene and Related Compounds on Cancer Cell Lines

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| α-Bisabolol | Pancreatic (KLM1, KP4, Panc1, MIA Paca2) | Decreased cell proliferation and viability, induced apoptosis | researchgate.net |

| α-Bisabolol Derivative | Pancreatic (KLM1, Panc1, KP4) | Reduced proliferation, induced apoptosis | nih.gov |

| β-Bisabolene | Breast (MCF-7, MDA-MB-231, SKBR3) | Selective cytotoxicity | mdpi.comresearchgate.net |

| γ-Bisabolene | Neuroblastoma (TE671) | Induced apoptosis, activated caspases | nih.gov |

Interaction with Nuclear Receptors (e.g., Pregnane (B1235032) X Receptor (PXR))

This compound and its derivatives are known to interact with nuclear receptors, particularly the Pregnane X Receptor (PXR). gsconlinepress.comgsconlinepress.com PXR is a ligand-activated transcription factor that plays a crucial role in regulating the metabolism and detoxification of foreign substances (xenobiotics) and endogenous molecules. researchgate.netnih.gov

The activation of PXR by ligands like α-bisabolene can influence the expression of a wide array of genes involved in drug metabolism, including those encoding for cytochrome P450 enzymes, such as CYP3A4. researchgate.netnih.gov Docking studies have suggested that cis-Z-alpha-bisabolene epoxide can act as a ligand for PXR, potentially functioning as an antioxidant and an alternative to vitamin E in this receptor. gsconlinepress.comgsconlinepress.comresearchgate.net This interaction with PXR highlights a significant molecular mechanism through which α-bisabolene may exert its biological effects, including its influence on cellular detoxification pathways. researchgate.net PXR activation is also linked to the regulation of transporters involved in the efflux of various compounds from cells. nih.govmdpi.com

Antioxidant Capacity: Mechanisms of Radical Scavenging

This compound exhibits notable antioxidant properties, acting through various mechanisms to scavenge free radicals and protect cells from oxidative stress. nih.gov Its antioxidant activity has been compared to that of vitamin E. The compound can reduce reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).

Neuroprotective and Cardioprotective Mechanistic Insights (in vitro and in vivo animal studies)

Preclinical studies suggest that this compound and its related compounds possess neuroprotective and cardioprotective properties. nih.govresearchgate.net In models of neurodegenerative diseases like Parkinson's and Alzheimer's, α-bisabolene has shown the potential to improve locomotor activity, reduce oxidative damage by lowering malondialdehyde (MDA) levels, and restore glutathione (B108866) (GSH) levels. It also appears to decrease neuroinflammation by reducing pro-inflammatory cytokines. In models of Alzheimer's disease, α-bisabolene has been shown to inhibit the aggregation of beta-amyloid (Aβ) and protect neuronal cells from apoptosis.

The neuroprotective effects of the related compound (-)-α-bisabolol have been demonstrated in a rat model of pentylenetetrazole-induced seizures. nih.gov Pre-treatment with α-bisabolol significantly reduced seizure intensity, anxiety-like behavior, and memory deficits. nih.gov The mechanism is thought to involve the mitigation of oxidative stress and neuroinflammation, as evidenced by reduced levels of TNF-α, IL-1β, and MDA. nih.gov

Regarding cardioprotection, in silico studies have identified α-bisabolene as a potential ligand for proteins involved in cardiac inflammation and cell death, such as NF-κB and COX2. acs.org This suggests a potential mechanism for its protective effects against ischemic myocardial injury.

Enzyme Inhibitory Activities (e.g., α-glucosidase)

This compound has been identified as an inhibitor of certain enzymes, including α-glucosidase. researchgate.netup.ac.za α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help to manage postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govnih.gov

Studies have shown that phenolic bisabolene sesquiterpenoids derived from Aspergillus flavus exhibit α-glucosidase inhibitory activity. researchgate.netnih.gov While direct studies on this compound are limited, the inhibitory potential of related structures suggests that it may also contribute to this effect. The mechanism of inhibition is often competitive, where the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. mdpi.com The discovery of natural α-glucosidase inhibitors like α-bisabolene is of interest for the development of new therapeutic strategies for diabetes. nih.gov

Antiparasitic Efficacy (e.g., against Leishmania spp.)

This compound and its derivatives have shown promising antiparasitic activity, particularly against Leishmania species, the causative agents of leishmaniasis. scielo.sa.crresearchgate.net The compound trans-Z-α-bisabolene epoxide, isolated from Piper auritum, demonstrated anti-leishmanial activity with a 50% inhibitory concentration (IC50) of 50.0 µg/mL. scielo.sa.crresearchgate.net